(5-Chloro-2-propoxyphenyl)methanol
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Overview
Description
(5-Chloro-2-propoxyphenyl)methanol: is a chemical compound characterized by its unique structure, which includes a chloro group, a propoxy group, and a hydroxymethyl group attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-chloro-2-hydroxybenzaldehyde as the starting material.
Reaction Steps:
Final Steps: The protecting group is then removed, and the resulting compound is reduced to form this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in a batch process to ensure quality control and consistency.
Catalysts and Conditions: Various catalysts and reaction conditions are optimized to increase yield and purity.
Chemical Reactions Analysis
(5-Chloro-2-propoxyphenyl)methanol: undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a different phenol derivative.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: 5-Chloro-2-propoxybenzoic acid.
Reduction Products: 2-Propoxyphenol.
Substitution Products: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-2-propoxyphenyl)methanol: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activity and inhibition.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (5-Chloro-2-propoxyphenyl)methanol exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent reaction.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound may target specific enzymes involved in metabolic pathways.
Binding Affinity: Its binding affinity to molecular targets can be studied using various biochemical techniques.
Comparison with Similar Compounds
(5-Chloro-2-propoxyphenyl)methanol: is compared with other similar compounds to highlight its uniqueness:
5-Chloro-2-methylphenol: Similar structure but lacks the propoxy group.
2-Propoxyphenol: Similar structure but lacks the chlorine atom.
5-Chloro-2-hydroxybenzaldehyde: Similar structure but has an aldehyde group instead of a hydroxymethyl group.
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Properties
IUPAC Name |
(5-chloro-2-propoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIZPEAAUARFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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